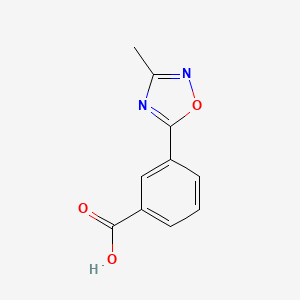

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

描述

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis serves as the definitive method for determining the precise three-dimensional arrangement of atoms within 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. The crystallographic investigation of related oxadiazole compounds has demonstrated the power of this technique in elucidating molecular conformations and intermolecular packing arrangements. The structural determination begins with the growth of suitable single crystals through slow evaporation techniques, which have proven effective for oxadiazole derivatives. These crystals typically exhibit dimensions suitable for diffraction analysis, with measurements often ranging from 0.2 to 0.3 millimeters in their largest dimension.

The unit cell parameters for related oxadiazole benzoic acid structures reveal triclinic crystal systems as common structural motifs. For instance, similar compounds have demonstrated unit cell dimensions with parameters such as a = 5.9183(2) Å, b = 8.3874(3) Å, and c = 23.5366(8) Å, with angles α = 92.612(3)°, β = 91.533(3)°, and γ = 109.528(4)°. The space group assignments typically fall within the P1̅ triclinic system, indicating the presence of inversion centers within the crystal lattice.

| Crystallographic Parameter | Typical Values for Oxadiazole Benzoic Acids |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Temperature | 298 K |

| Radiation | MoKα (λ = 0.71073 Å) |

| Density | 1.235 g cm⁻³ |

| Z | 2 |

Molecular Conformation and Bond Analysis

The molecular geometry of this compound exhibits a predominantly planar arrangement with specific rotational characteristics between the aromatic systems. Detailed bond length analysis reveals that the oxadiazole ring maintains bond distances consistent with Cambridge Structural Database averages, with carbon-nitrogen bonds typically measuring 1.299 Å and carbon-oxygen bonds averaging 1.386 Å. The benzoic acid moiety displays standard aromatic bond lengths, with the carboxyl group showing the characteristic carbon-oxygen double bond length of approximately 1.201 Å.

The rotational angles between different molecular fragments provide crucial insights into the compound's three-dimensional structure. The oxadiazole ring typically exhibits a small dihedral angle with respect to the benzene ring, often measuring between 10° and 20°, which allows for optimal conjugation while minimizing steric hindrance. This near-planar arrangement facilitates electron delocalization across the entire molecular framework, contributing to the compound's stability and electronic properties.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a complex network of intermolecular interactions that include hydrogen bonding, π-π stacking, and van der Waals forces. Hydrogen bonding patterns typically involve the carboxylic acid proton forming strong interactions with nitrogen atoms of neighboring oxadiazole rings, creating linear chains or dimeric structures. Additional weak hydrogen bonds between carbon-hydrogen groups and oxygen or nitrogen acceptors contribute to the overall crystal stability.

Hirshfeld surface analysis has proven invaluable in visualizing and quantifying these intermolecular contacts. The analysis reveals that carbon-hydrogen to oxygen interactions dominate the crystal packing, accounting for a significant percentage of the total intermolecular contacts. The electrostatic potential mapping on the Hirshfeld surface demonstrates distinct regions of positive and negative charge distribution, with the oxygen atoms of both the carboxyl and oxadiazole groups serving as primary electron-rich sites for intermolecular interactions.

属性

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXOPMMHYKGSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640210 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-45-8 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Benzohydrazide Intermediate

Starting from 3-methylbenzoic acid or its ester derivatives, methyl benzoates are converted to the corresponding hydrazides by reaction with hydrazine hydrate in methanol under reflux.

This hydrazide serves as a key precursor for subsequent heterocycle formation.

Cyclization to 1,2,4-Oxadiazole Ring

The cyclization to form the 1,2,4-oxadiazole ring is typically carried out by reacting the hydrazide intermediate with reagents such as acetic anhydride or by condensation with hydroxylamine derivatives.

- One common method involves reacting the hydrazide with acetic anhydride under reflux in acetic acid, promoting ring closure to form the 3-methyl-1,2,4-oxadiazole ring attached to the aromatic system.

- Alternatively, amidoxime intermediates can be cyclized with carboxylic acid derivatives or their activated forms.

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Cyclization | 3-Methylbenzohydrazide + Acetic anhydride, reflux in acetic acid | This compound |

Alternative Synthesis via Amidoxime Route

A different approach involves:

- Conversion of 3-methylbenzonitrile to the amidoxime by reaction with hydroxylamine hydrochloride in the presence of base.

- Cyclization of the amidoxime with carboxylic acid derivatives or esters to form the oxadiazole ring.

This method allows for regioselective formation of the oxadiazole and can be optimized for yield and purity.

Reaction Conditions and Optimization

- Solvents: Ethanol, methanol, and acetic acid are commonly used solvents for reflux reactions.

- Temperature: Reflux temperatures (approximately 80–120°C) are typical for ring closure steps.

- Catalysts: Acid catalysts like sulfuric acid or base catalysts such as potassium carbonate are employed depending on the step.

- Purification: Column chromatography and recrystallization from methanol or ethanol are standard for isolating pure products.

Comparative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 3-Methylbenzoic acid | Methanol, H2SO4 catalyst, reflux 5–8 h | Methyl 3-methylbenzoate | ~75 | Ester intermediate for hydrazide step |

| Hydrazide formation | Methyl 3-methylbenzoate | Hydrazine hydrate, methanol, reflux 8–10 h | 3-Methylbenzohydrazide | ~70 | Key intermediate |

| Cyclization to oxadiazole | 3-Methylbenzohydrazide | Acetic anhydride, acetic acid, reflux | This compound | 60–70 | Ring closure step |

| Alternative amidoxime route | 3-Methylbenzonitrile | Hydroxylamine hydrochloride, base, reflux | Amidoxime intermediate | Variable | Followed by cyclization with acid |

Research Findings and Notes

- The cyclization step forming the 1,2,4-oxadiazole ring is sensitive to reaction conditions; prolonged reflux and appropriate solvent choice improve yields.

- Use of molecular sieves during cyclization can enhance product purity by removing water formed during condensation.

- The position of methyl substitution on the oxadiazole ring influences the regioselectivity and physical properties of the final compound.

- Spectroscopic characterization (NMR, IR) confirms the formation of the oxadiazole ring and the integrity of the benzoic acid moiety.

- Purification by column chromatography is essential to separate isomeric or side products, especially when methylation steps are involved.

化学反应分析

Oxidation Reactions

The benzoic acid group and oxadiazole ring undergo oxidation under specific conditions:

Reagents/Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Benzoic acid oxidation | KMnO₄, CrO₃ | Acidic medium, elevated temperature |

| Oxadiazole oxidation | Unspecified (likely KMnO₄ or H₂O₂) | Mild acidic conditions |

Substitution Reactions

The aromatic ring and oxadiazole moiety participate in substitution reactions:

-

Electrophilic aromatic substitution : The benzoic acid group is meta-directing, favoring substitution at the 5-position of the benzene ring. For example, bromination or nitration could occur at this position.

-

Oxadiazole functionalization : The oxadiazole ring may undergo C–H arylation or coupling reactions . Copper-catalyzed arylations, as demonstrated in related 1,3,4-oxadiazole systems, could enable functionalization .

Reagents/Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Electrophilic substitution | Br₂, Cl₂, HNO₃ | Lewis acid catalyst (e.g., FeCl₃) |

| Oxadiazole arylation | Cu catalyst, aryl iodide | Heated solvent (e.g., 1,4-dioxane) |

Reduction Reactions

Reduction of the oxadiazole ring or benzoic acid group is possible:

-

Oxadiazole reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce the oxadiazole ring to other heterocycles (e.g., thiazoles or imidazoles) .

-

Benzoic acid reduction : The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄ .

Reagents/Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxadiazole reduction | LiAlH₄, NaBH₄ | Anhydrous solvent (e.g., THF) |

| Benzoic acid reduction | LiAlH₄ | Refluxing ether |

Functional Group Transformations

The benzoic acid group undergoes typical carboxylic acid reactions:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) yields esters.

-

Amide formation : Treatment with ammonia or amines (e.g., NH₃, NH₂R) produces amides.

-

Decarboxylation : Heating under acidic conditions can lead to loss of CO₂, forming arenes .

Reagents/Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Refluxing conditions |

| Amide formation | NH₃, NH₂R, HOBt | Coupling agents (e.g., DCC) |

| Decarboxylation | H₃O⁺, heat | Acidic medium, elevated temperature |

Metabolic Pathways and Stability

While specific metabolic data for this compound is unavailable, analogous sulfonamide derivatives (e.g., 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide) undergo hydroxylation, N-oxidation, and sulfonation . These pathways suggest potential routes for biotransformation in biological systems.

科学研究应用

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The incorporation of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that related compounds can effectively target various bacterial strains, suggesting that 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid may possess similar properties .

2. Anti-inflammatory Properties

Compounds containing oxadiazole groups have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

3. Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of oxadiazole derivatives as selective inhibitors of carbonic anhydrase enzymes. These enzymes are critical in regulating pH and fluid balance in biological systems. The potential use of this compound as a therapeutic agent in conditions like glaucoma has been explored due to its ability to lower intraocular pressure through local action .

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for developing advanced polymer materials. Its ability to act as a monomer or modifier can enhance the thermal stability and mechanical properties of polymers .

2. Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be used in formulating coatings and adhesives that require specific performance characteristics such as resistance to solvents or enhanced adhesion properties .

Case Studies

作用机制

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known for its ability to participate in hydrogen bonding and electron transport, which can influence its biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl-Substituted Oxadiazole Benzoic Acids

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : The oxadiazole ring is attached to the 4-position of the benzoic acid.

- Molecular formula : C₁₀H₈N₂O₃ (identical to the 3-isomer).

- Limited data on melting point or LogP, but synthesis methods (e.g., using Cs₂CO₃ in DMF) are similar to the 3-isomer .

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : Oxadiazole at the 2-position of the benzoic acid.

- Molecular formula : C₁₀H₈N₂O₃.

- Key differences : Steric hindrance near the carboxylic acid group may reduce solubility compared to the 3-isomer. LogP and PSA values are expected to be similar, but positional effects could influence reactivity .

Comparison Table: Positional Isomers

Substituent-Modified Oxadiazole Benzoic Acids

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : Phenyl group replaces the methyl on the oxadiazole.

- Molecular formula : C₁₅H₁₀N₂O₃ (MW: 266.25 g/mol).

- Applications include anticancer and antimicrobial research .

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid

- Structure : Fluorophenyl substituent on the oxadiazole.

- Key differences : The electron-withdrawing fluorine atom enhances metabolic stability and binding to hydrophobic pockets in proteins. This derivative has been patented for treating genetic disorders like cystic fibrosis and muscular dystrophy .

Comparison Table: Substituent-Modified Analogs

*Estimated based on structural similarity.

生物活性

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.185 g/mol

- CAS Number : 475105-77-2

- InChI Key : JHLHKCWPDVKWNS-UHFFFAOYSA-N

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that several compounds showed significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 750 μg/mL to lower concentrations, indicating potent antimicrobial effects .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 500 | Antibacterial |

| 3j | 250 | Antifungal |

| 3l | 750 | Antifungal |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that this compound possesses significant free radical scavenging ability, comparable to standard antioxidants such as ascorbic acid. The percentage inhibition of radicals ranged from 32% to 87%, depending on the concentration tested .

3. Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can significantly reduce inflammation. For instance, compounds were tested in carrageenan-induced paw edema models in rats, demonstrating a mean edema inhibition ranging from 23.6% to 82.3%. This suggests that the compound may have therapeutic potential in treating inflammatory conditions .

4. Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on several synthesized oxadiazole derivatives revealed that the compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans when compared to traditional antibiotics. The research highlighted the potential for developing new antimicrobial agents from oxadiazole scaffolds .

Case Study 2: Antioxidant and Anti-inflammatory Effects

In a comparative analysis involving multiple oxadiazole derivatives, it was found that compounds similar to this compound showed promising results in reducing oxidative stress markers in animal models while also demonstrating significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of benzoic acid derivatives with hydroxylamine intermediates. For example, analogous heterocyclic systems (e.g., triazoles, thiadiazines) are synthesized by reacting carboxylic acid derivatives with hydrazine or thiourea under reflux in ethanol or acetic acid . Purity optimization involves recrystallization from ethanol or methanol, monitored by HPLC (≥97% purity, as reported for structurally similar compounds in reagent catalogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aromatic benzoic acid protons (δ 7.5–8.5 ppm) and oxadiazole methyl group (δ 2.1–2.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and oxadiazole ring vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 219.26 for C₁₁H₉N₂O₃) .

Q. How does the oxadiazole ring influence the compound’s solubility and stability?

- Methodological Answer : The 1,2,4-oxadiazole ring enhances thermal stability due to aromaticity but reduces aqueous solubility. Solubility can be improved via salt formation (e.g., sodium or potassium salts of the benzoic acid moiety) or co-solvent systems (DMSO:water mixtures) . Stability studies under varying pH (2–9) and temperature (25–60°C) are recommended to assess degradation pathways.

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability .

- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma/tissue samples to quantify active metabolites .

- Computational Modeling : Molecular docking to assess target binding affinity vs. experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

- Methodological Answer :

- Core Modifications : Replace the methyl group on the oxadiazole with halogens (e.g., Cl, Br) to enhance electron-withdrawing effects and antibacterial potency .

- Side-Chain Functionalization : Introduce sulfonamide or triazole moieties to the benzoic acid ring, as seen in structurally related compounds with confirmed antifungal activity .

- In vitro Assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli with comparative analysis against control drugs like ciprofloxacin .

Q. What crystallographic data are available for analogous compounds, and how can they inform X-ray diffraction studies of this compound?

- Methodological Answer : Crystallographic studies of 3-(1H-tetrazol-5-yl)benzoic acid reveal planar aromatic systems with hydrogen-bonding networks stabilizing the crystal lattice . For the target compound, single-crystal X-ray diffraction should focus on:

- Packing Interactions : Hydrogen bonds between the carboxylic acid group and oxadiazole nitrogen atoms.

- Torsion Angles : Dihedral angles between the benzoic acid and oxadiazole rings to predict conformational flexibility .

Q. How can computational methods predict the metabolic pathways of this compound?

- Methodological Answer :

- In silico Tools : Use SwissADME or ADMET Predictor™ to identify cytochrome P450 (CYP) enzyme substrates and potential glucuronidation sites.

- Metabolite Prediction : Molecular dynamics simulations to model hydrolysis of the oxadiazole ring or decarboxylation of the benzoic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。